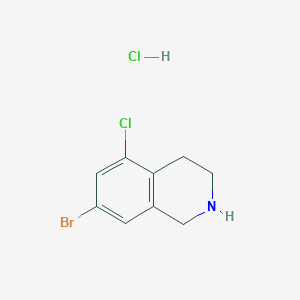

7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

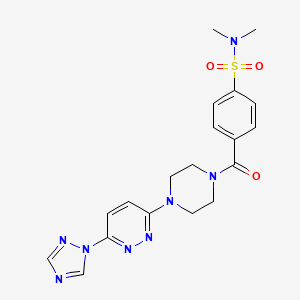

7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride is a chemical compound with the molecular formula C9H10BrN . It is a derivative of 1,2,3,4-tetrahydroisoquinoline, which is an important structural motif of various natural products and therapeutic lead compounds .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives, including 7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride, has been a subject of considerable research interest . These compounds can act as precursors for various alkaloids displaying multifarious biological activities . Various multicomponent reactions have been used for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .Molecular Structure Analysis

The molecular structure of 7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride consists of a tetrahydroisoquinoline core with bromine and chlorine substituents . The exact positions of these substituents can influence the compound’s physical and chemical properties, as well as its biological activity.Physical And Chemical Properties Analysis

7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride is a solid compound . Its molecular weight is 248.55 . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications

Chloroquine and Derivatives Research

Chloroquine has been extensively studied for its antimalarial effects and potential repurposing in managing various diseases. Beyond its initial use against malaria, ongoing research has uncovered its biochemical properties, inspiring its application in other infectious and noninfectious diseases. Novel compounds based on the chloroquine scaffold have been explored for their potential therapeutic applications, including anticancer therapies. This repurposing effort focuses on racemic chloroquine, highlighting the need to explore the effects of its enantiomers and other structural analogs to maximize the intrinsic value of 4-aminoquinolines in cancer therapy and other diseases (Njaria et al., 2015).

Tetrahydroisoquinolines in Therapeutics

1,2,3,4-Tetrahydroisoquinoline, a privileged scaffold found in nature, has been studied for various therapeutic activities. Initially recognized for its neurotoxicity, it has also been identified as an endogenous agent preventing Parkinsonism in mammals. The therapeutic applications of tetrahydroisoquinoline derivatives span across cancer, malaria, central nervous system disorders, cardiovascular and metabolic disorders, showcasing their potential as novel drug candidates with unique mechanisms of action (Singh & Shah, 2017).

Broader Applications and Mechanisms

The search for novel applications of chloroquine and hydroxychloroquine in diseases beyond malaria continues. These compounds' broad-spectrum anti-HIV-1 activity, inhibiting various strains in lymphocytic and monocytic cells, suggests potential for repurposing in treating HIV-1 infections. The primary mechanism of HIV-1 inhibition appears to involve post-transcriptional effects on gp120, making these drugs promising candidates for combination therapies in the developing world due to their affordability and novel mechanism of action (Savarino et al., 2001).

Safety and Hazards

Future Directions

The future directions for the study of 7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride and similar compounds likely involve further exploration of their synthesis, biological activities, and potential applications. Given their structural similarity to various natural products and therapeutic lead compounds, these compounds are of significant interest in the fields of medicinal chemistry and drug discovery .

properties

IUPAC Name |

7-bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClN.ClH/c10-7-3-6-5-12-2-1-8(6)9(11)4-7;/h3-4,12H,1-2,5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBLYWUPAVFZCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC(=C2)Br)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrCl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2731769.png)

![N-(2-chlorobenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2731777.png)

![2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2731778.png)

![2-(4-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)phenyl)acetic acid](/img/structure/B2731781.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6,8-dimethylchromen-2-one](/img/structure/B2731783.png)

![2-cyano-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide](/img/structure/B2731785.png)